molecular formula C6H10ClN B010956 6-Chlorohexanenitrile CAS No. 6628-78-0

6-Chlorohexanenitrile

Cat. No.: B010956
CAS No.: 6628-78-0
M. Wt: 131.6 g/mol
InChI Key: PLKNMBFMTVKLEW-UHFFFAOYSA-N
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Description

6-Chlorohexanenitrile is an organic compound with the molecular formula C6H10ClN It is a nitrile derivative, characterized by the presence of a chlorine atom attached to the sixth carbon of a hexane chain, with a nitrile group (-CN) at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chlorohexanenitrile can be synthesized through several methods. One common approach involves the reaction of 6-chlorohexanol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form 6-chlorohexyl chloride. This intermediate is then reacted with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to yield this compound.

Another method involves the direct chlorination of hexanenitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). This method requires careful control of reaction conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of hazardous chemicals like chlorine gas and sodium cyanide.

Chemical Reactions Analysis

Types of Reactions

6-Chlorohexanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2R), or alkoxides (OR-).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or ethers.

    Reduction: The primary product is 6-chlorohexylamine.

    Hydrolysis: The primary product is 6-chlorohexanoic acid.

Scientific Research Applications

6-Chlorohexanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of bioactive molecules that can be used in biological studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chlorohexanenitrile depends on its specific application. In chemical reactions, the chlorine atom and nitrile group are key reactive sites. The chlorine atom can undergo nucleophilic substitution, while the nitrile group can participate in reduction or hydrolysis reactions. These transformations enable the compound to serve as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-Bromohexanenitrile: Similar structure but with a bromine atom instead of chlorine.

    6-Iodohexanenitrile: Similar structure but with an iodine atom instead of chlorine.

    5-Chloropentanenitrile: Similar structure but with a five-carbon chain instead of six.

Uniqueness

6-Chlorohexanenitrile is unique due to the specific reactivity of the chlorine atom and the six-carbon chain length, which can influence its physical and chemical properties. The presence of the nitrile group also adds to its versatility in synthetic applications.

Properties

IUPAC Name

6-chlorohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN/c7-5-3-1-2-4-6-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKNMBFMTVKLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC#N)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289184
Record name 6-chlorohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-78-0
Record name NSC59713
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chlorohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 6-chlorohexanenitrile formation during the thermal decomposition of polyamide-6 in the presence of PVC?

A1: The presence of this compound as a byproduct indicates a specific interaction between the degradation products of polyamide-6 and PVC. The study demonstrated that hydrogen chloride (HCl), released during PVC degradation, plays a crucial role in this process []. HCl facilitates several reactions, including:

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